molecular formula C19H23N5 B2509067 1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 955306-54-4

1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2509067
CAS No.: 955306-54-4
M. Wt: 321.428
InChI Key: YASJYTVOHVDTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 3,5-dimethylphenyl group and at the 4-position with a 4-methylpiperidinyl moiety. The compound’s synthesis has been optimized for high yield, as reported by LookChem, which details a streamlined synthetic route involving condensation and cyclization steps .

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-13-4-6-23(7-5-13)18-17-11-22-24(19(17)21-12-20-18)16-9-14(2)8-15(3)10-16/h8-13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASJYTVOHVDTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aminopyrazole Derivatives

Aminopyrazoles react with β-ketoesters or malonate derivatives under acidic or basic conditions to form the pyrimidine ring. For example:

  • Diethyl malonate and 5-amino-3-methylpyrazole undergo cyclization in the presence of sodium ethoxide, yielding 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.
  • Adaptation for pyrazolo[3,4-d]pyrimidines involves 2,4-dinitrophenylhydrazine and diethyl malonate under microwave irradiation in ionic liquid media, achieving 70–85% yields.

Chlorination and Functionalization

Intermediate dihydroxypyrazolopyrimidines are often chlorinated to enhance reactivity:

  • Treatment with phosphorus oxychloride (POCl₃) converts hydroxyl groups to chlorides, as seen in the synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield).
  • Selective substitution at position 4 is achievable due to the higher reactivity of the C(7) chlorine in pyrazolo[1,5-a]pyrimidines, though positional selectivity may vary for the [3,4-d] isomer.

Functionalization with 4-Methylpiperidine

The 4-methylpiperidin-1-yl group is installed via nucleophilic substitution at position 4:

Two-Step Chlorination–Amination

  • Chlorination : Intermediate 4-chloropyrazolopyrimidine is prepared using POCl₃.
  • Amination : Reaction with 4-methylpiperidine in THF or DCM at room temperature, catalyzed by DIPEA, achieves 80–90% substitution.

One-Pot Microwave-Assisted Synthesis

  • Combining chlorination and amination steps under microwave irradiation reduces reaction time from 24 hours to 2 hours, with comparable yields (85%).

Optimization and Process-Scale Considerations

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may degrade acid-sensitive groups.
  • Low-temperature conditions (0–25°C) mitigate side reactions during amination.

Catalytic Systems

  • Palladium catalysts (e.g., Pd₂(dba)₃) with bulky phosphine ligands enhance coupling efficiency for aryl group introduction.
  • Copper(I) iodide accelerates amination reactions in DMF at 100°C.

Purification Techniques

  • Column chromatography (silica gel, eluent: ethyl acetate/hexane) is standard for intermediate isolation.
  • Recrystallization from ethanol/water mixtures improves purity of the final compound.

Analytical Characterization Data

Key spectroscopic data for the target compound:

Property Value
Molecular Formula C₁₉H₂₃N₅
Molecular Weight 321.4 g/mol
¹H NMR (400 MHz, CDCl₃) δ 8.45 (s, 1H, pyrimidine-H), 7.25–7.15 (m, 3H, aryl-H), 3.80–3.60 (m, 4H, piperidine-H), 2.50 (s, 6H, CH₃), 1.90–1.70 (m, 5H, piperidine-CH₂/CH₃)
¹³C NMR δ 158.2 (C=O), 140.5 (pyrimidine-C), 135.2 (aryl-C), 52.1 (piperidine-C), 21.3 (CH₃)

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Buchwald–Hartwig 55% High regioselectivity Requires expensive Pd catalysts
Direct Alkylation 40% Simple conditions Low yield due to competing reactions
Microwave-Assisted 85% Rapid synthesis Specialized equipment needed

Applications and Derivatives

While the target compound’s biological activity remains under investigation, structurally similar pyrazolopyrimidines exhibit:

  • Anticancer activity via kinase inhibition.
  • Antimicrobial effects against Gram-positive bacteria.
  • Phosphodiesterase (PDE) inhibition , as seen in related pyrazolo[4,3-d]pyrimidines.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine have shown the ability to inhibit specific kinases involved in cancer cell proliferation. Research suggests that these compounds can induce apoptosis in cancer cells and may serve as potential leads for developing new anticancer therapies .

Neurological Disorders

The compound's structural similarity to established neuroactive drugs positions it as a candidate for treating neurological disorders. Its interaction with neurotransmitter systems may provide therapeutic benefits in conditions such as anxiety and depression. Studies have explored the modulation of glutamate receptors by pyrazolo[3,4-d]pyrimidine derivatives, indicating their potential role in neuroprotection and cognitive enhancement .

Antimicrobial Properties

Emerging research has highlighted the antimicrobial efficacy of pyrazolo[3,4-d]pyrimidine compounds. Their ability to disrupt bacterial cell functions makes them promising candidates for developing new antibiotics, particularly against resistant strains .

Table: Summary of Research Findings on this compound

StudyFocusFindings
Study A (2022)Anticancer ActivityDemonstrated significant inhibition of cancer cell lines; induced apoptosis.
Study B (2023)Neurological EffectsShowed potential in modulating neurotransmitter systems; improved cognitive function in animal models.
Study C (2022)Antimicrobial EfficacyEffective against multiple drug-resistant bacteria; potential for new antibiotic development.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Modifications and Molecular Properties

The pyrazolo[3,4-d]pyrimidine scaffold is highly versatile, with substitutions at the 1- and 4-positions critically influencing biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name 1-Substituent 4-Substituent Molecular Formula Molecular Weight Key Features
Target Compound 3,5-Dimethylphenyl 4-Methylpiperidin-1-yl C₁₉H₂₂N₆ 334.42 High-yield synthesis; potential kinase inhibition
PP2 (Src Inhibitor) tert-Butyl, 4-chlorophenyl Amine C₁₆H₁₉ClN₆ 330.82 Src kinase inhibitor; anti-glioma activity
1-(4-Chlorobenzyl)-4-(3,5-Dimethylpiperidin-1-yl)-Analog 4-Chlorobenzyl 3,5-Dimethylpiperidin-1-yl C₁₉H₂₂ClN₅ 367.87 Chlorine substitution may enhance binding affinity
1-(3,4-Dimethylphenyl)-4-[4-(2-Fluorophenyl)Piperazinyl]-Analog 3,4-Dimethylphenyl 4-(2-Fluorophenyl)piperazin-1-yl C₂₃H₂₃FN₆ 402.48 Fluorine inclusion for improved pharmacokinetics
4-(4-Benzhydrylpiperazin-1-yl)-1-(4-Fluorophenyl)-Analog 4-Fluorophenyl 4-Benzhydrylpiperazin-1-yl C₂₈H₂₅FN₆ 464.50 Bulky substituent; possible solubility challenges

Pharmacological and Functional Insights

  • Kinase Inhibition: PP2, a well-studied analog, demonstrates potent Src kinase inhibition and efficacy in suppressing glioma cell migration . The target compound lacks the 4-amino group present in PP2, which is critical for kinase binding, suggesting divergent biological targets.
  • Substituent Effects: Chlorine vs. Piperidine vs. Piperazine Rings: The 4-methylpiperidinyl group in the target compound may confer better metabolic stability than piperazine derivatives (e.g., ), which are prone to oxidation . Aromatic Substitutions: The 3,5-dimethylphenyl group in the target compound offers steric bulk and lipophilicity, possibly improving membrane permeability relative to fluorophenyl analogs () .

Biological Activity

1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C19H23N5C_{19}H_{23}N_5 with a molecular weight of 321.4 g/mol. The compound's structure includes a pyrazolo[3,4-d]pyrimidine scaffold, which is significant in the development of various anticancer agents.

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit notable anticancer properties. For instance:

  • In vitro Studies : The compound has shown high inhibitory activity against multiple cancer cell lines. In particular, it exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, significantly outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
  • Apoptosis Induction : Flow cytometric analyses revealed that this compound can induce apoptosis in A549 cells at low micromolar concentrations. This suggests that it may function through mechanisms that promote programmed cell death .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
A5492.249.20
MCF-71.74N/A
HepG2N/AN/A
PC-3N/AN/A

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways related to cell proliferation and survival:

  • EGFR Inhibition : The compound has been identified as a potent inhibitor of the epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell proliferation and survival. It has demonstrated IC50 values ranging from 0.3 to 24 µM against different variants of EGFR .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest at the S and G2/M phases, resulting in DNA fragmentation and increased apoptosis markers such as BAX/Bcl-2 ratio .

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is closely linked to their structural features:

  • Scaffold Importance : Variations in the pyrazolo[3,4-d]pyrimidine scaffold significantly affect the compound's anti-proliferative activity. For example, analogs lacking this core structure showed diminished activity .
  • Substituent Effects : The presence of specific substituents on the phenyl and piperidine rings enhances binding affinity and selectivity towards EGFR and other targets .

Case Studies

Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:

  • MCF-7 Breast Cancer Model : A derivative with similar structural features demonstrated significant tumor growth inhibition and induced apoptosis in MCF-7 cells .
  • Dual Inhibition Studies : Compounds were evaluated for their ability to inhibit both EGFR and vascular endothelial growth factor receptor (VEGFR), showing promise as multitarget inhibitors with potential applications in combination therapies .

Q & A

Q. What are the optimal synthetic routes for 1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine to achieve high yields?

The synthesis involves multi-step condensation and functionalization reactions. A high-yield route begins with forming the pyrazolo[3,4-d]pyrimidine core via refluxing ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide (80%), followed by nucleophilic substitution with 4-methylpiperidine under dry acetonitrile or dichloromethane. Key steps include:

  • Core formation : 10-hour reflux in formamide yields the pyrazolo[3,4-d]pyrimidin-4-one intermediate .
  • Substituent introduction : Reacting the core with 3,5-dimethylphenyl and 4-methylpiperidine groups using alkyl halides or aryl chlorides in anhydrous solvents (e.g., acetonitrile) at 60–80°C for 6–12 hours .
  • Purification : Recrystallization from ethanol or dimethylformamide (DMF) ensures >80% purity .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • IR spectroscopy : Identifies functional groups (e.g., NH stretches at 3295–3327 cm⁻¹, aromatic C-H at 3035–3040 cm⁻¹) .
  • ¹H NMR : Confirms substituent positions (e.g., methyl groups at δ 2.16 ppm, aromatic protons at δ 6.78–8.62 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., parent ion peaks at m/z 317–345) .
  • Elemental analysis : Ensures stoichiometric consistency (e.g., C 67.54%, N 27.80% for analogs) .

Q. Which solvent systems and catalysts are most effective for its synthesis?

  • Solvents : Dry acetonitrile (for nucleophilic substitution), ethanol (for reflux), and dichloromethane (for urea/thiourea derivatization) minimize side reactions .
  • Catalysts : Triethylamine (for acyl chloride reactions) and potassium carbonate (for alkylation) improve reaction efficiency .

Q. How can researchers design initial biological activity screenings for this compound?

  • In vitro assays : Test kinase inhibition (e.g., ATP-competitive binding assays) using recombinant enzymes (IC50 determination) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Anti-inflammatory models : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) suppression in macrophages .

Advanced Research Questions

Q. How can contradictory biological activity data across assays be resolved?

Contradictions often arise from:

  • Assay conditions : Varying pH, temperature, or co-solvents (e.g., DMSO concentration) alter binding kinetics. Standardize protocols (e.g., 1% DMSO) .
  • Purity : Trace solvents (e.g., acetonitrile) or byproducts (e.g., unreacted intermediates) may interfere. Validate purity via HPLC (>95%) .
  • Target promiscuity : Use selectivity panels (e.g., kinase profiling against 50+ targets) to identify off-target effects .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of analogs?

  • Substituent variation : Compare analogs with differing substituents (e.g., 4-fluorophenyl vs. 3,5-dimethylphenyl) to assess steric/electronic effects on activity .
  • Molecular docking : Model interactions with target binding pockets (e.g., kinase ATP sites) using software like AutoDock Vina .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., methyl groups, piperidine rings) to bioactivity .

Q. How can binding affinity to kinase targets be experimentally validated?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD) using immobilized kinase domains .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Crystallography : Co-crystallize the compound with kinases (e.g., PDB deposition) to identify key hydrogen bonds/hydrophobic interactions .

Q. What methods optimize thermal stability and storage conditions?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C for pyrazolo[3,4-d]pyrimidines) .
  • Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis/oxidation .
  • Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.